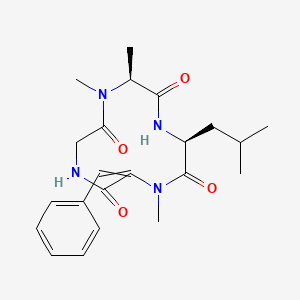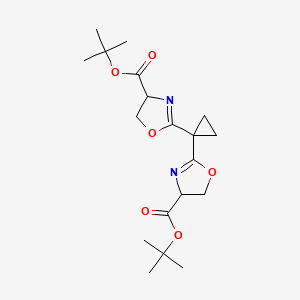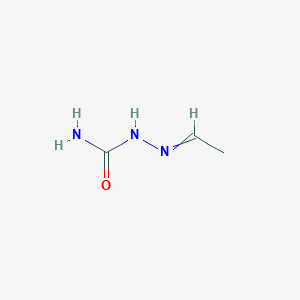![molecular formula C20H26N4O4 B12505952 N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)
N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with morpholine and methoxymethyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the morpholine and methoxymethyl groups. The final step involves the attachment of the N-ethyl and N-phenylacetamide groups. Common reagents used in these reactions include ethylamine, phenylacetyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature environments. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide
- **N-ethyl-2-[4-(methoxymethyl)-2-(piperidin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide
- **N-ethyl-2-[4-(methoxymethyl)-2-(pyrrolidin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide
Uniqueness
N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H26N4O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-ethyl-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H26N4O4/c1-3-23(17-7-5-4-6-8-17)19(26)14-24-18(25)13-16(15-27-2)21-20(24)22-9-11-28-12-10-22/h4-8,13H,3,9-12,14-15H2,1-2H3 |
InChI Key |
KCHRVCPYVZPEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=C(N=C2N3CCOCC3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)


![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12505944.png)

![4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)
